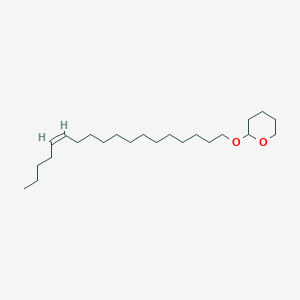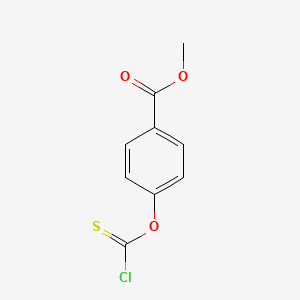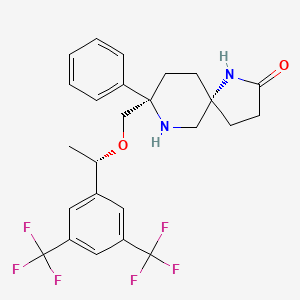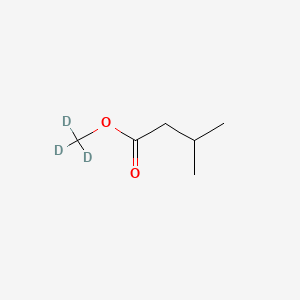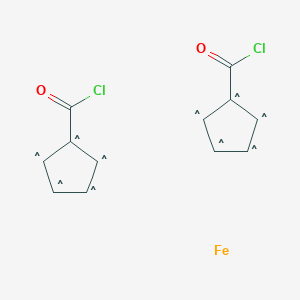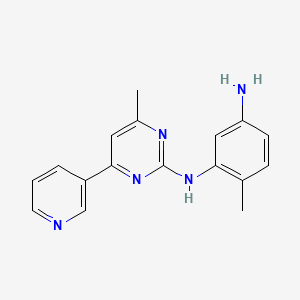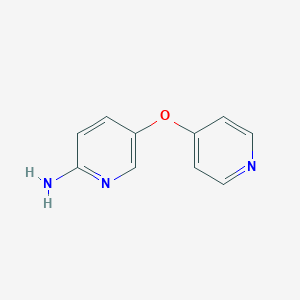
5-(Pyridin-4-yloxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-yloxy)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a pyridin-4-yloxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yloxy)pyridin-2-amine typically involves the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyridin-4-yloxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Cyano and other substituted pyridine derivatives
Applications De Recherche Scientifique
5-(Pyridin-4-yloxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a mitochondrial complex I electron transport inhibitor, which could be useful in developing new fungicides and other pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-4-yloxy)pyridin-2-amine involves its interaction with mitochondrial complex I, inhibiting electron transport. This inhibition disrupts the production of ATP, leading to cellular energy deficits and potential cell death. This mechanism is particularly useful in developing fungicides and other antimicrobial agents .
Comparaison Avec Des Composés Similaires
Pyrimidinamine Derivatives: These compounds also act as mitochondrial complex I inhibitors and have similar biological activities.
Pyridine Derivatives: Compounds such as pyridin-2-yl and pyridin-3-yl derivatives share structural similarities and exhibit comparable chemical reactivity.
Uniqueness: 5-(Pyridin-4-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
5-pyridin-4-yloxypyridin-2-amine |
InChI |
InChI=1S/C10H9N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H2,11,13) |
Clé InChI |
IIUQKQKJGHCOOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


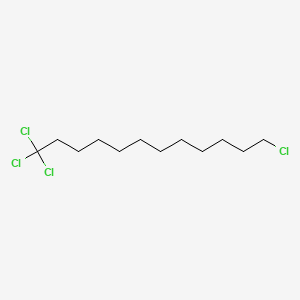
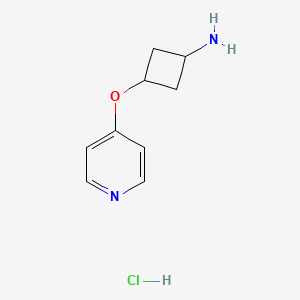


![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
